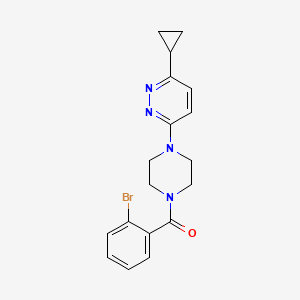![molecular formula C24H20N4O4S B2490830 (E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide CAS No. 895426-56-9](/img/structure/B2490830.png)
(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule belongs to a class of compounds known for their potential applications in medicinal chemistry and materials science. Such molecules are typically synthesized for their unique biological activities or for their special physical and chemical properties.
Synthesis Analysis
Synthesis of complex molecules like the one specified often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, compounds with similar structural features have been synthesized through reactions involving amino and nitro precursors in the presence of suitable catalysts or under specific conditions to ensure the formation of the desired acrylamide linkages and aromatic substitutions (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry. These methods provide detailed information about the molecular geometry, electronic structure, and the spatial arrangement of atoms, critical for understanding the molecule's reactivity and properties. For example, detailed structural analysis has been performed for related compounds using X-ray powder diffraction and DFT studies to understand their conformations and electronic properties (Rachida Rahmani et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions at the acrylamide moiety or the aromatic systems. These reactions can include nucleophilic additions, electrophilic substitutions, and cycloadditions. The specific functionalities present in the molecule, such as the nitro group and the ether linkage, influence its chemical behavior and the types of reactions it can undergo.
Physical Properties Analysis
Physical properties like melting point, solubility, and crystallinity are determined by the molecular structure and the nature of functional groups. Compounds in this category often exhibit solid-state properties that can be analyzed using thermal analysis methods (TG, DTA) to understand their stability and decomposition patterns (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the electronic distribution within the molecule. Studies involving similar molecules have shown that the presence of electron-donating and withdrawing groups significantly affects their biological activity, as seen in cytotoxicity studies against cancer cell lines (A. Kamal et al., 2014).
科学的研究の応用
Anticancer Applications
A study by (Kamal et al., 2014) explored the synthesis of acrylamide conjugates, similar to the compound , for their cytotoxic activity against various human cancer cell lines. These compounds were found to have significant anticancer properties, particularly against lung adenocarcinoma, showcasing their potential in cancer treatment.
Chemical Synthesis and Characterization
The work of (Chen Guohua, 2013) and (Ana Maria Alves de Souza et al., 2010) focused on the synthesis of related compounds, demonstrating the chemical versatility and potential applications of acrylamide derivatives in various chemical syntheses.
Anticancer Activity of Thiazole-Pyridine Hybrids
A study by (A. Bayazeed & R. Alnoman, 2020) synthesized new thiazole incorporated pyridine derivatives and evaluated their in vitro anticancer activity. This indicates the therapeutic potential of such compounds, including those structurally similar to the compound .
Liquid Crystalline Properties
The research by (Osamu Ihata et al., 2000) investigated the formation of liquid crystalline polymeric complexes using components structurally similar to the compound . This highlights the potential of such compounds in materials science, particularly in the development of liquid crystals.
Antimicrobial and Insecticidal Applications
A study by (Nanees N. Soliman et al., 2020) synthesized biologically active heterocyclic compounds involving thiazole and pyridine moieties. This suggests the potential use of similar compounds in developing new antimicrobial and insecticidal agents.
Safety And Hazards
As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment and following safe laboratory practices. The specific hazards associated with this compound would depend on its physical and chemical properties.
将来の方向性
The study of this compound could open up new avenues in various fields, depending on its properties and potential applications. This could include the development of new drugs, the design of new materials, or the exploration of new chemical reactions.
Please note that this is a general analysis based on the structural components of the compound. For a more detailed and accurate analysis, specific studies and experiments would need to be conducted.
特性
IUPAC Name |
(E)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-16-8-10-20(32-2)22-23(16)33-24(26-22)27(15-18-6-4-12-25-14-18)21(29)11-9-17-5-3-7-19(13-17)28(30)31/h3-14H,15H2,1-2H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBYJNUCWJMSDT-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

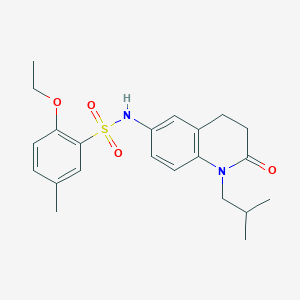
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2490748.png)
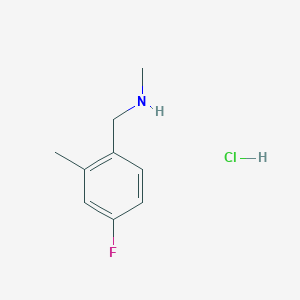
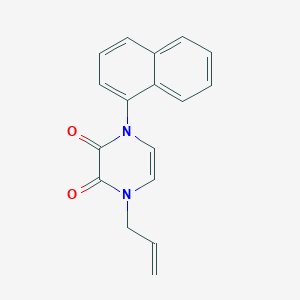
![1-cyclohexyl-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2490753.png)
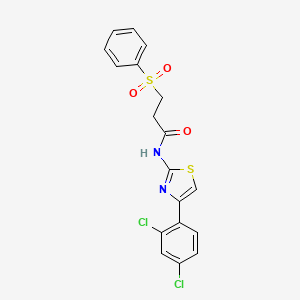
![2-[5-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2490756.png)
![1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B2490757.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2490758.png)
![N-(2,5-dibromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2490761.png)
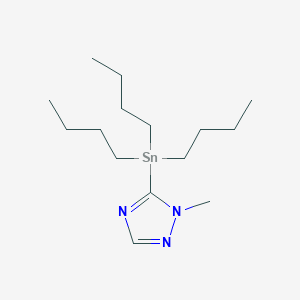
![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2490765.png)
![(4-ethylphenyl)[7-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2490766.png)
